6-(Trifluoromethyl)pyridine-3-methanol
Overview
Description
6-(Trifluoromethyl)pyridine-3-methanol is a chemical compound with the molecular formula C7H6F3NO and a molecular weight of 177.12 g/mol It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the chlorination and fluorination of picoline . Another approach involves the use of trichloromethyl-pyridine, where an exchange between chlorine and fluorine atoms is performed . These methods require specific reaction conditions, such as the use of appropriate catalysts and controlled temperatures, to achieve high yields and purity.
Industrial Production Methods
Industrial production of 6-(Trifluoromethyl)pyridine-3-methanol may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet industrial demands. The use of advanced technologies and equipment helps in maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyridine-3-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyridine derivatives.
Scientific Research Applications
6-(Trifluoromethyl)pyridine-3-methanol has several applications in scientific research, including:
Biology: The compound is involved in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as a reactant in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1, influencing the enzyme’s activity and metabolic processes . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(trifluoromethyl)pyridine
- 2-Chloro-3-(trifluoromethyl)pyridine
- 5-Chloro-2-(trifluoromethyl)pyridine
Uniqueness
6-(Trifluoromethyl)pyridine-3-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the trifluoromethyl and methanol groups on the pyridine ring enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
[6-(trifluoromethyl)pyridin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h1-3,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSXUFWMVOAHTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394247 | |
Record name | 6-(Trifluoromethyl)pyridine-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386704-04-7 | |
Record name | 6-(Trifluoromethyl)pyridine-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Trifluoromethyl)pyridine-3-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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